4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-8-3-9(2)5-11(4-8)18-7-10(6-12(18)19)13-16-17-14(15)20-13/h3-5,10H,6-7H2,1-2H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCJKVWNWQTFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NN=C(S3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501145448 | |
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-30-9 | |
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Synthesis via Thiadiazole Formation
This method involves the initial formation of the thiadiazole ring followed by the coupling with a pyrrolidinone derivative.
Reagents :
- Thiosemicarbazide
- Aldehyde (e.g., 3,5-dimethylbenzaldehyde)
- Acetic acid
- Base (e.g., sodium acetate)
-
- A mixture of thiosemicarbazide and the aldehyde is stirred in acetic acid.
- The reaction is heated to facilitate the formation of the thiadiazole ring.
- The resulting product is then reacted with a pyrrolidinone derivative under basic conditions.
Yield : Typically ranges from 60% to 80%, depending on reaction conditions and purification methods used.
Method 2: One-Pot Synthesis
A more efficient one-pot synthesis has been reported that simplifies the overall process.
Reagents :
- Thiosemicarbazide
- Aryl halide (e.g., brominated derivatives)
- Base (e.g., potassium carbonate)
-
- Combine thiosemicarbazide with the aryl halide and base in a solvent such as dimethylformamide (DMF).
- Heat the mixture to promote nucleophilic substitution and cyclization to form the thiadiazole.
Yield : This method can achieve yields of up to 90% due to its streamlined approach.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis has been explored for its efficiency and reduced reaction times.
Reagents :
- Thiosemicarbazide
- Aromatic aldehyde
- Microwave-compatible solvents (e.g., ethanol)
-
- Mix thiosemicarbazide with the aromatic aldehyde in a microwave reactor.
- Apply microwave irradiation for a short duration (e.g., several minutes).
Yield : Yields can reach approximately 85% with significantly reduced reaction times compared to traditional heating methods.
Summary of Preparation Methods
| Method | Key Reagents | Yield (%) | Advantages |
|---|---|---|---|
| Thiadiazole Formation | Thiosemicarbazide, Aldehyde | 60-80 | Traditional method, well-studied |
| One-Pot Synthesis | Thiosemicarbazide, Aryl Halide | Up to 90 | Efficient, fewer steps |
| Microwave-Assisted | Thiosemicarbazide, Aromatic Aldehyde | ~85 | Fast reaction times |
Recent studies have shown that variations in reaction conditions such as temperature, solvent choice, and time can significantly affect the yield and purity of the final product. For instance, using different bases or solvents can lead to improvements in yield by promoting better solubility or reactivity of intermediates.
Additionally, purification techniques such as column chromatography are often employed post-synthesis to isolate the desired compound from by-products effectively.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, such as halides, amines, and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. Studies indicate that 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have shown promising results against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for treating inflammatory diseases like arthritis and asthma.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characteristics have been elucidated through techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. These insights are crucial for understanding its reactivity and interaction with biological targets.
Case Study 1: Anticancer Activity
In a notable study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of standard chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of the compound in an animal model of induced arthritis. The administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Key Observations :
- The 3,5-dimethylphenyl group in QY-7994 may enhance lipophilicity compared to polar substituents like the 5-chloro-2-hydroxyphenyl group in analogs.
- Thiadiazole derivatives with amide linkers (e.g., QY-4612) prioritize hydrogen-bonding interactions, whereas QY-7994’s pyrrolidinone core offers conformational flexibility .
Implications for QY-7994 :
- The presence of a thiadiazole ring (instead of oxadiazole/triazole in ) may modulate redox activity due to sulfur’s electron-donating properties.
Biological Activity
The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a derivative of thiadiazole that has garnered interest due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 273.35 g/mol. The structure includes a pyrrolidinone core linked to a thiadiazole ring and a dimethylphenyl group. The presence of the amino group in the thiadiazole moiety is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds related to 1,3,4-thiadiazoles have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 10.10 |
| 4i | HepG2 | 2.32 |
| Target Compound | MCF-7 | TBD |
In one study, the introduction of different substituents on the thiadiazole ring significantly altered the anticancer activity, indicating that structural modifications can enhance efficacy .
Antimicrobial Activity
Thiadiazole derivatives have also been noted for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Other Thiadiazole Derivatives | E. coli | MIC = 32.6 |
The presence of halogen substituents on the phenyl ring has been found to enhance antibacterial activity .
The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For instance, some studies suggest that these compounds may induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels .
Case Studies
Several case studies have documented the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their anticancer properties against MCF-7 cells. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics.
- Structure-Activity Relationship (SAR) : Research focused on modifying the phenyl substituent on the pyrrolidine ring showed that specific substitutions could lead to enhanced biological activity. For instance, replacing a para-substituent with an ortho-substituent increased potency by fourfold .
Q & A
Basic: What are the optimal synthetic routes for preparing 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one?
Answer:
The synthesis of thiadiazole-containing compounds typically involves cyclocondensation reactions. For example, derivatives of 5-amino-1,3,4-thiadiazole can be synthesized by reacting thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions . Key steps include:
- Thiadiazole ring formation : Use HSO or POCl as catalysts to promote cyclization.
- Pyrrolidinone functionalization : Introduce the 3,5-dimethylphenyl group via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography (silica gel) or recrystallization (using ethanol/water mixtures) yields compounds with >95% purity.
Data Reference : Yields for analogous thiadiazole derivatives range from 54% to 71%, with melting points between 128–189°C .
Basic: How can researchers validate the structural integrity of this compound?
Answer:
Validation requires a combination of spectroscopic and analytical techniques:
- H NMR : Characterize aromatic protons (δ 7.0–8.0 ppm for substituted phenyl groups) and NH protons (δ ~7.2–7.3 ppm) .
- Elemental Analysis : Confirm empirical formulas (e.g., CHNOS for thiadiazole derivatives) with <0.5% deviation .
- HPLC : Assess purity (>95%) using C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) .
Advanced: What strategies address contradictions in biological activity data across structurally similar thiadiazole derivatives?
Answer:
Contradictions often arise from subtle structural variations or assay conditions. Mitigation strategies include:
- Comparative SAR Studies : Systematically modify substituents (e.g., halogens, methoxy groups) to evaluate their impact on activity. For instance, 4-chlorophenyl derivatives show enhanced cytotoxicity compared to fluorinated analogs .
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) to minimize variability .
- Computational Modeling : Perform docking studies to correlate activity with binding affinity to targets like ABC transporters .
Advanced: How does the 3,5-dimethylphenyl group influence the compound’s pharmacokinetic properties?
Answer:
The 3,5-dimethylphenyl moiety enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Key considerations:
- LogP Optimization : Use the ClogP algorithm to predict partition coefficients. Methyl groups increase LogP by ~0.5–1.0 units.
- Metabolic Stability : Methyl substituents slow oxidative metabolism by cytochrome P450 enzymes, as shown in analogs with similar aryl groups .
- In Vivo Testing : Monitor plasma half-life in rodent models using LC-MS/MS for quantification .
Advanced: What computational methods are recommended for studying this compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like EGFR or tubulin.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Train models with descriptors (e.g., topological polar surface area, H-bond donors) to predict activity across derivatives .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation (LD data for analogs suggest moderate toxicity) .
- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental bioactivity results?
Answer:
- Re-evaluate Force Fields : Ensure parameterization accuracy for sulfur-containing heterocycles in MD simulations.
- Probe Solvent Effects : Test activity in different solvents (e.g., DMSO vs. saline) to account for aggregation or solubility issues .
- Synchrotron Crystallography : Resolve high-resolution protein-ligand structures to validate docking poses .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use multiple reaction monitoring (MRM) with transitions like m/z 350 → 205 for quantification.
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) ensures >90% recovery from plasma .
- Calibration Curves : Linear ranges (1–1000 ng/mL) with R > 0.99 are achievable using internal standards (e.g., deuterated analogs) .
Advanced: What in vivo models are suitable for evaluating this compound’s efficacy?
Answer:
- Xenograft Models : Subcutaneous implantation of HT-29 (colon cancer) or A549 (lung cancer) cells in nude mice.
- Dosing Regimens : Administer 10–50 mg/kg intraperitoneally, monitoring tumor volume weekly via caliper measurements .
- Toxicity Screening : Assess liver/kidney function via ALT, AST, and creatinine levels post-treatment .
Advanced: How can researchers optimize this compound for selective target engagement?
Answer:
- Fragment-Based Design : Screen truncated analogs (e.g., pyrrolidinone or thiadiazole fragments) to identify essential pharmacophores.
- Proteomic Profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target interactions .
- Covalent Modification : Introduce acrylamide or chloroacetamide groups for irreversible binding to cysteine residues in targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
